2-甲基-2-噻唑啉-4-羧酸钠盐

描述

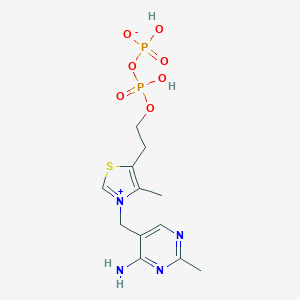

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a compound of interest due to its chemical structure and potential applications in various fields of science, excluding direct drug use and dosage considerations. Its study encompasses a wide range of analyses to understand its synthesis, molecular structure, and chemical behavior under different conditions.

Synthesis Analysis

The synthesis of related thiazoline compounds involves various strategies, including the treatment of certain substrates with aminoethane thiols or the reduction of thiazolidine derivatives in specific conditions. For example, Suzuki and Izawa (1976) described a single-step synthesis of 2-substituted 2-thiazolines, showcasing methodologies that could potentially be adapted for the synthesis of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt (Suzuki & Izawa, 1976).

Molecular Structure Analysis

The molecular structure of thiazoline derivatives has been the subject of studies, such as the X-ray crystal structure analysis performed by Loscalzo et al. (1973) on thiazolidine-4-carboxylic acid, providing insights into the basicity and stability differences between sulfur-containing compounds and their non-sulfur analogs (Loscalzo, Kallen, & Voet, 1973).

Chemical Reactions and Properties

Chemical reactions involving thiazoline and thiazolidine derivatives can lead to various products depending on the conditions. For instance, the reaction of sodium cyanoborohydride with benzothiazolium and Δ2-thiazolinium cations yields benzothiazolines and thiazolidines, alongside the formation of stable thiazaboroles, as reported by Singh et al. (1989), highlighting the diverse reactivity of these compounds (Singh, Sarin, Kamaljit Singh, Contreras, & Uribe, 1989).

Physical Properties Analysis

The physical properties of thiazoline derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. Studies like those by Xuan et al. (2003) on the crystal structure of 2-amino-2-thiazoline-4-carboxylic acid trihydrate provide valuable data on the intermolecular interactions and network formation of these compounds (R. Xuan, Hu, Yang, & Rirong Xuan, 2003).

Chemical Properties Analysis

The chemical properties of thiazoline and thiazolidine derivatives, including reactivity, stability, and interactions with other chemical entities, are integral to their application in synthesis and industry. The experimental and theoretical study on the electronic structure, spectral features, and solvent effects of 4-methylthiadiazole-5-carboxylic acid by Singh et al. (2019) offers insights into the hydrogen bonding and charge transfer in these molecules, which can be extrapolated to understand the properties of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt (Singh, El-Emam, Pathak, Srivastava, Shukla, Prasad, & Sinha, 2019).

科学研究应用

食品级添加剂合成

Novo 等人 (2016) 的一项研究开发了一种将流动反应器与喷雾干燥器相结合的方法,用于制备 1,3-噻唑烷-4-羧酸 (TCA) 和 2-取代 1,3-噻唑烷-4-羧酸 (2S-TCAs) 的钠盐,它们是半胱氨酸和谷胱甘肽的添加剂前药。该方法允许生产对环境影响低的食物级钠盐。这些盐比酸更稳定,使其适用于农学和食品和制药相关的行业 (Novo, Balcells, Canela-Garayoa, & Eras, 2016).

有机合成

D. Cież 和 J. Kalinowska‐Tłuścik (2012) 报道了源自 2-异硫氰酸酯酸酯的钛 (IV) 烯醇盐的氧化二聚作用,导致噻唑并[5,4-d]噻唑衍生物。2-异硫氰酸盐羧酸盐的钠烯醇盐通过非氧化二聚作用形成 5-亚氨基-2-硫代-1,3-噻唑烷-4-羧酸酯,证明了这些化合物在合成新型环状结构中的潜力 (Cież & Kalinowska‐Tłuścik, 2012).

金属配合物和材料科学

W. M. Singh 和 J. Baruah (2008) 的研究探索了镍、铜和锌与噻唑-4-羧酸衍生物形成的配合物,突出了该化合物在形成金属有机骨架和在催化和材料科学中的潜在应用中的多功能性 (Singh & Baruah, 2008).

安全和危害

未来方向

属性

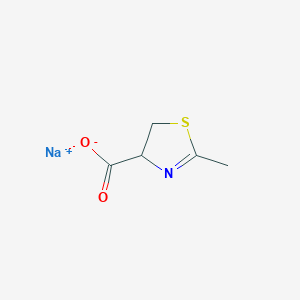

IUPAC Name |

sodium;2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S.Na/c1-3-6-4(2-9-3)5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYEJLRFZLXKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CS1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635768 | |

| Record name | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt | |

CAS RN |

15058-19-2 | |

| Record name | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)

![Spiro[4.5]decane](/img/structure/B86366.png)